molecular formula C8H8ClNO B14853697 1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one

1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one

Cat. No.: B14853697
M. Wt: 169.61 g/mol
InChI Key: JLTUFXVNVBEVEU-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one typically involves the chlorination of 5-methylpyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The industrial process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-5-methylpyridin-2-YL)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(3-chloro-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,1-2H3

InChI Key

JLTUFXVNVBEVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)Cl

Origin of Product

United States

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